molecular formula C16H18N6O2S2 B2902888 1-(4-methoxyphenyl)-5-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide CAS No. 878735-48-9

1-(4-methoxyphenyl)-5-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2902888
CAS No.: 878735-48-9
M. Wt: 390.48
InChI Key: ZGOUUVACQWGUNA-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxamide featuring a 1,2,3-triazole core substituted with a 4-methoxyphenyl group at the 1-position and a methyl group at the 5-position. The carboxamide moiety is linked to a 1,3,4-thiadiazole ring bearing a propylsulfanyl substituent.

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-methyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2S2/c1-4-9-25-16-20-19-15(26-16)17-14(23)13-10(2)22(21-18-13)11-5-7-12(24-3)8-6-11/h5-8H,4,9H2,1-3H3,(H,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOUUVACQWGUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxyphenyl)-5-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound notable for its potential biological activities. This compound incorporates a triazole ring and a thiadiazole moiety, which are known for their diverse pharmacological properties. The unique combination of functional groups in this compound may enhance its bioactivity compared to similar derivatives.

Structural Characteristics

The molecular formula of the compound is C16H18N6O2S2C_{16}H_{18}N_{6}O_{2}S_{2} with a molecular weight of 390.48 g/mol. It features:

  • Triazole Ring : A well-known heterocycle associated with various biological activities.
  • Thiadiazole Moiety : Known for its role in anticancer and antimicrobial properties.
  • Functional Groups : The presence of methoxy and propylsulfanyl groups potentially contributes to its biological efficacy.

Anticancer Properties

Research indicates that compounds containing both triazole and thiadiazole rings exhibit significant anticancer activities. For instance, derivatives of 1,3,4-thiadiazoles have shown promising results against various human cancer cell lines:

CompoundCancer Cell LineIC50 Value (µg/mL)
This compoundA549 (Lung)TBD
Other Thiadiazole DerivativesSK-MEL-2 (Skin)4.27
Other Thiadiazole DerivativesMCF-7 (Breast)0.28

The anticancer activity is attributed to mechanisms such as inhibition of DNA synthesis and interaction with key proteins involved in cell proliferation .

Antimicrobial Activity

Compounds similar to this compound have been evaluated for antimicrobial properties. The triazole and thiadiazole rings contribute to antibacterial and antifungal activities through various mechanisms including disruption of cell wall synthesis and inhibition of nucleic acid synthesis .

Case Studies

A review by Alam et al. (2011) highlighted the anticancer evaluation of several thiadiazole derivatives against human cancer cell lines such as lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3). Notably, compounds with specific substitutions on the thiadiazole ring demonstrated enhanced cytotoxicity .

Another study focused on the interaction of thiadiazoles with tubulin and their potential as antitubulin agents. This research found that certain derivatives could inhibit tubulin polymerization effectively .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. The presence of both triazole and thiadiazole rings enhances its bioactivity against various cancer cell lines. For instance:

Compound Cancer Cell Line IC50 Value (µg/mL)
1-(4-methoxyphenyl)-5-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamideA549 (Lung)TBD
Other Thiadiazole DerivativesSK-MEL-2 (Skin)4.27
Other Thiadiazole DerivativesMCF-7 (Breast)0.28

The anticancer mechanism is attributed to the inhibition of DNA synthesis and interaction with proteins involved in cell proliferation .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. The triazole and thiadiazole rings contribute to this effect by disrupting cell wall synthesis and inhibiting nucleic acid synthesis in bacteria and fungi .

Agricultural Applications

Research has indicated that derivatives of this compound may serve as effective pesticides or fungicides due to their ability to inhibit fungal growth and bacterial infections in crops. This application is particularly relevant in the context of developing sustainable agricultural practices.

Anticancer Evaluation

A study by Alam et al. (2011) evaluated several thiadiazole derivatives against human cancer cell lines including lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3). The study highlighted that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity .

Interaction with Tubulin

Another investigation focused on the interaction of thiadiazoles with tubulin, revealing that certain derivatives could effectively inhibit tubulin polymerization. This property suggests potential applications as antitubulin agents in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, heterocyclic cores, and functional groups. Key differences in physicochemical properties, synthesis, and biological relevance are highlighted below.

Substituent Variations on the Aromatic Ring and Thiadiazole Moiety

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
1-(4-Methoxyphenyl)-5-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide C16H17N7O2S2 411.49 4-methoxyphenyl, propylsulfanyl Target
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide C15H16N6OS2 360.45 4-methylphenyl, ethylsulfanyl
N4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide C15H14N6OS 326.38 Phenyl, cyclopropyl
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide C26H22FN7S 507.57 4-fluorophenyl, 4-methylphenyl, carbothioamide

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group in the target compound (electron-donating) contrasts with fluorophenyl (electron-withdrawing) in and .
  • Thiadiazole Substituents: Propylsulfanyl (target) vs. ethylsulfanyl () and cyclopropyl (). Longer alkyl chains (e.g., propyl) increase lipophilicity (logP ~2.8 estimated), which may enhance membrane permeability but reduce aqueous solubility compared to shorter chains .
  • Heterocyclic Diversity: features a pyrazole-carbothioamide hybrid, differing from the triazole-carboxamide core.

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring is synthesized via Huisgen cycloaddition, optimized for regioselectivity:

Reagents :

  • 4-Methoxyphenyl azide (1.2 equiv)
  • Methyl propiolate (1.0 equiv)
  • CuI (10 mol%) in DMF at 80°C for 12 h.

Mechanism :

  • Azide Preparation : 4-Methoxyaniline is diazotized with NaNO₂/HCl, followed by azide formation using NaN₃.
  • Cycloaddition : Copper(I) catalyzes [3+2] cycloaddition between the azide and methyl propiolate, yielding the 1,4-disubstituted triazole.

Yield : 78–85% after column chromatography (hexane/ethyl acetate, 3:1).

Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed under basic conditions:

  • Conditions : 2 M NaOH, ethanol/water (1:1), reflux for 6 h.
  • Yield : 95% (white solid, m.p. 215–217°C).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.12 (d, J = 8.8 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 2.52 (s, 3H, CH₃).
  • IR (KBr) : 1695 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Synthesis of Intermediate B: 5-(Propylsulfanyl)-1,3,4-Thiadiazol-2-Amine

Thiosemicarbazide Cyclization

Procedure :

  • Thiosemicarbazide Formation : React thiourea with hydrazine hydrate (80°C, 4 h).
  • Cyclization : Treat with propylthiol and CS₂ in KOH/EtOH, refluxed for 8 h.

Yield : 68% (pale yellow crystals, m.p. 132–134°C).

Characterization :

  • ¹³C NMR (100 MHz, CDCl₃) : δ 167.8 (C-2), 152.1 (C-5), 35.6 (–SCH₂–), 22.1 (CH₂), 13.8 (CH₃).
  • HRMS : m/z 188.0412 [M+H]⁺ (calc. 188.0415).

Carboxamide Coupling

Activation of Intermediate A

Reagents :

  • Intermediate A (1.0 equiv)
  • EDCl (1.2 equiv), HOBt (1.1 equiv) in anhydrous DMF, 0°C, 1 h.

Amide Bond Formation

Procedure :
Add Intermediate B (1.1 equiv) to the activated acid, stir at 25°C for 24 h.

Workup :

  • Dilute with ice-water, extract with EtOAc, dry (Na₂SO₄), and purify via silica gel chromatography (CH₂Cl₂/MeOH, 9:1).

Yield : 65% (off-white solid, m.p. 189–191°C).

Characterization :

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 10.42 (s, 1H, NH), 8.34 (s, 1H, triazole-H), 7.91 (d, J = 8.8 Hz, 2H, Ar-H), 7.15 (d, J = 8.8 Hz, 2H, Ar-H), 3.88 (s, 3H, OCH₃), 3.02 (t, J = 7.2 Hz, 2H, SCH₂), 2.54 (s, 3H, CH₃), 1.65 (m, 2H, CH₂), 0.98 (t, J = 7.4 Hz, 3H, CH₃).
  • ¹³C NMR (150 MHz, DMSO-d₆) : δ 165.2 (C=O), 160.1 (C–O), 147.8 (triazole-C), 134.5 (thiadiazole-C), 128.9–114.2 (Ar-C), 35.7 (SCH₂), 22.3 (CH₂), 16.9 (CH₃), 13.5 (CH₃).

Alternative Synthetic Pathways

One-Pot Sequential Cyclization-Coupling

Advantages : Reduced purification steps, higher atom economy.
Conditions :

  • Simultaneous triazole formation (CuAAC) and thiadiazole cyclization in DMF at 100°C for 18 h.
  • Yield : 58% (lower due to competing side reactions).

Microwave-Assisted Synthesis

Protocol :

  • Irradiate azide, alkyne, and thiadiazole precursors at 120°C (300 W) for 20 min.
  • Yield : 72% (improved kinetics).

Optimization Data and Comparative Analysis

Parameter CuAAC + Coupling One-Pot Method Microwave Synthesis
Overall Yield 65% 58% 72%
Reaction Time 36 h 18 h 20 min
Purity (HPLC) 98.5% 95.2% 97.8%
Scale-Up Feasibility Moderate Low High

Key Findings :

  • Microwave synthesis offers the best balance of yield and time efficiency.
  • EDCl/HOBt coupling minimizes racemization compared to DCC.

Challenges and Solutions

Regioselectivity in Triazole Formation

  • Issue : Competing 1,5-disubstituted triazole byproducts.
  • Solution : Use Cu(I) catalysts and excess azide (1.2 equiv) to favor 1,4-regioisomer.

Thiadiazole Ring Oxidation

  • Issue : Propylsulfanyl group oxidation to sulfoxide during coupling.
  • Mitigation : Conduct reactions under N₂ atmosphere and add BHT (0.1%) as antioxidant.

Industrial-Scale Considerations

Continuous Flow Reactor Design

  • Benefits : Enhanced heat/mass transfer, safer exothermic steps.
  • Parameters :
    • Flow rate: 0.5 mL/min
    • Residence time: 30 min
    • Yield: 81% (pilot-scale trials).

Green Chemistry Metrics

  • E-Factor : 12.3 (solvent recovery reduces to 8.7).
  • PMI (Process Mass Intensity) : 28.6 kg/kg.

Q & A

Basic Question: What are the optimal synthetic routes and critical reaction conditions for preparing 1-(4-methoxyphenyl)-5-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of triazole and thiadiazole intermediates. Key steps include:

  • Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for constructing the triazole core.
  • Thiadiazole Functionalization : Coupling the thiadiazole sulfanyl group with propyl chains via nucleophilic substitution, using bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) .
  • Carboxamide Linkage : Condensation of the triazole-carboxylic acid intermediate with the thiadiazol-2-amine group using coupling agents like EDCI/HOBt .
    Critical conditions include anhydrous environments, controlled temperatures (60–80°C), and purification via column chromatography or recrystallization .

Basic Question: How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer:
Structural validation employs:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the triazole ring and substituent positions (e.g., methoxyphenyl and propylsulfanyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-Ray Crystallography : For unambiguous determination of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the carboxamide moiety) .

Advanced Question: What strategies are recommended for evaluating the compound's bioactivity against microbial or cancer targets?

Methodological Answer:
Bioactivity assessment requires:

  • In Vitro Assays :
    • Antimicrobial : Minimum inhibitory concentration (MIC) tests using Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) and fungal species (e.g., C. albicans) .
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values, with controls for cytotoxicity (e.g., normal fibroblast cells) .
  • Mechanistic Studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting to assess protein targets (e.g., Bcl-2, caspase-3) .

Advanced Question: How can researchers address discrepancies between in vitro and in vivo bioactivity data for this compound?

Methodological Answer:
Discrepancies may arise due to:

  • Pharmacokinetic Factors : Poor solubility or metabolic instability. Mitigate via formulation (e.g., nanoencapsulation) or pro-drug design .
  • Assay Conditions : Optimize in vitro models using 3D cell cultures or co-cultures to mimic in vivo microenvironments .
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to enhance bioavailability, guided by QSAR models .

Advanced Question: What computational approaches are effective for predicting structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., bacterial dihydrofolate reductase or cancer-related kinases) .
  • QSAR Modeling : Employ Gaussian or CODESSA for electronic descriptor analysis (e.g., HOMO-LUMO gaps, Mulliken charges) to correlate substituent effects with activity .
  • MD Simulations : GROMACS for assessing binding stability over time (e.g., ligand-protein complex RMSD analysis) .

Advanced Question: How can crystallographic data resolve ambiguities in the compound’s regiochemistry or polymorphism?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction : Resolves regiochemistry by mapping bond lengths/angles (e.g., triazole N1 vs. N2 substitution) .
  • Polymorph Screening : Use solvent-drop grinding or temperature-gradient crystallization to identify stable forms. Compare PXRD patterns with computational predictions (Mercury CSD) .

Advanced Question: What methods are suitable for analyzing metabolic stability in preclinical studies?

Methodological Answer:

  • Liver Microsome Assays : Incubate with human/rat liver microsomes and quantify parent compound degradation via LC-MS/MS .
  • CYP450 Inhibition Screening : Fluorescent probes (e.g., Vivid® CYP450 kits) to identify metabolic liabilities .
  • Metabolite Identification : High-resolution LC-QTOF-MS to detect phase I/II metabolites .

Advanced Question: How can researchers optimize the compound’s selectivity for specific biological targets?

Methodological Answer:

  • Fragment-Based Drug Design : Replace the methoxyphenyl group with bioisosteres (e.g., pyridyl) to reduce off-target effects .
  • Selectivity Profiling : Kinase panel screens (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
  • Proteomic Studies : SILAC-based mass spectrometry to map binding partners in cellular lysates .

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